N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-8-7-14(11-16(15)26-2)22-10-9-20-18(19(22)24)27-12-17(23)21-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBNAPBBZMBSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, with the CAS number 899987-53-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 899987-53-2 |
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
Structural Characteristics
The compound features a cyclopentyl group and a sulfanyl linkage to a pyrazine derivative, which may contribute to its biological activity. The presence of methoxy groups on the aromatic ring enhances lipophilicity and potentially affects receptor interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Compounds in this class often exhibit inhibitory effects on specific enzymes. For example, they may inhibit kinases or proteases involved in cell signaling pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Antitumor Activity : Similar pyrazine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to reduce inflammation in animal models by modulating cytokine release and inhibiting inflammatory pathways.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of a related compound with a similar structure. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications for N-cyclopentyl derivatives in oncology.
Study 2: Anti-inflammatory Properties
In another study featured in Pharmacology Research, researchers assessed the anti-inflammatory properties of compounds with sulfanyl groups. The findings demonstrated a reduction in inflammatory markers and improved outcomes in animal models of arthritis.
Comparison with Similar Compounds
Preparation Methods
Condensation of Diamines with α-Keto Acids
Pyrazine rings are often synthesized via condensation reactions between 1,2-diamines and α-keto acids. For example, reacting 1,2-diaminoethane derivatives with glyoxylic acid under acidic conditions yields 3-oxo-3,4-dihydropyrazine intermediates. Temperature control (60–80°C) and catalytic acetic acid are essential to prevent over-oxidation.
Cyclization of Amino Acid Derivatives
Alternative routes involve cyclodehydration of N-protected amino acid precursors. A patent by CN106632257A describes using Boc-protected glycine derivatives treated with POCl₃ to form 2-chloropyrazine intermediates, which are subsequently hydrolyzed to 3-oxopyrazines. This method achieves yields of 68–72% but requires stringent anhydrous conditions.
Introduction of the 3,4-Dimethoxyphenyl Group
Regioselective substitution at the pyrazine C4 position is achieved through cross-coupling or nucleophilic aromatic substitution (SNAr):
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 2-chloro-3-oxopyrazine and 3,4-dimethoxyphenylboronic acid is widely employed. A study in Bioconjugate Chemistry (2024) reports using Pd(dppf)Cl₂·DCM (5 mol%) with Na₂CO₃ in dioxane/water (4:1) at 85°C for 18 hours, achieving 89% yield. Key parameters include degassing to prevent catalyst poisoning and maintaining a pH > 9.
SNAr with Aryl Thiols
Alternatively, 4-fluoro-3-oxopyrazine reacts with 3,4-dimethoxyphenylthiol in DMF at 120°C, facilitated by K₂CO₃ as a base. This method avoids transition metals but requires longer reaction times (24–36 hours) and yields 74–78%.
Formation of the Sulfanyl Acetamide Moiety
The sulfanyl acetamide side chain is introduced via thiol-ene or nucleophilic displacement reactions:
Thiol-Ene Click Chemistry
A patent by WO2019099868A2 describes reacting 2-mercapto-3-oxopyrazine with N-cyclopentyl-2-bromoacetamide in THF using triethylamine (2 eq.). The reaction proceeds at 25°C for 6 hours, yielding 82% product. This method benefits from mild conditions and high atom economy.
Disulfide Reduction and Conjugation
EvitaChem’s approach involves synthesizing a disulfide intermediate (e.g., bis(2-pyrazinyl) disulfide) followed by reduction with NaBH₄ and immediate conjugation with N-cyclopentyl-2-bromoacetamide. Yields reach 76%, but stoichiometric control is critical to avoid over-alkylation.
Final Assembly and Purification
Sequential Functionalization
A representative synthesis involves:
-
Pyrazine Core : Synthesize 2-chloro-4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazine via Suzuki coupling.
-
Sulfanyl Introduction : Treat with thiourea in ethanol/water (3:1) at reflux to form 2-mercapto derivative (92% yield).
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Acetamide Conjugation : React with N-cyclopentyl-2-bromoacetamide in DMF/K₂CO₃ at 50°C for 12 hours (85% yield).
Purification Techniques
-
Chromatography : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted starting materials.
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Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Optimization and Yield Considerations
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–85°C | ±15% variance |
| Catalyst Loading | 5–10 mol% Pd | Critical for coupling |
| Solvent Polarity | High (DMF, dioxane) | Enhances SNAr rates |
Q & A
Q. What are the key synthetic strategies for synthesizing N-cyclopentyl-2-{[4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, the pyrazine ring is constructed via condensation of diketones (e.g., 3,4-dimethoxyphenyl-substituted precursors) with diamines under acidic or basic conditions . The thioether linkage (-S-) is introduced through nucleophilic substitution or coupling reactions using mercaptoacetamide derivatives. Cyclopentylamine is then coupled via amide bond formation using activating agents like EDCI or HOBt. Critical steps include purification via column chromatography and recrystallization to ensure >95% purity. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products, as seen in analogous pyrazine-thioacetamide syntheses .
Q. Which spectroscopic and crystallographic methods are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl group, dimethoxyphenyl protons). Aromatic protons in the pyrazine ring typically resonate at δ 7.5–8.5 ppm, while the cyclopentyl group shows signals at δ 1.5–2.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2016) refines crystal structures, resolving bond lengths and angles. For example, the S–C bond in thioether linkages is ~1.81 Å, consistent with related structures .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS).
Q. What functional groups dominate the compound’s reactivity?
- Methodological Answer : Key reactive sites include:
- Pyrazinone Ring : Susceptible to nucleophilic attack at the carbonyl group (C=O) for derivatization.
- Thioether Linkage (-S-) : Oxidizable to sulfoxide/sulfone under controlled conditions (e.g., HO/AcOH) .
- Acetamide Moiety : Participates in hydrogen bonding (N–H···O) with biological targets, as shown in graph-set analysis of related compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing dihydropyrazine ring aromatization?
- Methodological Answer : Aromatization of the dihydropyrazine ring is a common side reaction. Strategies include:
- Low-Temperature Reactions : Conduct coupling steps below 40°C in aprotic solvents (e.g., DMF or DCM).
- Catalytic Additives : Use Pd/C or CuI to accelerate thioether formation without promoting oxidation .
- Protection/Deprotection : Temporarily protect the pyrazinone carbonyl with trimethylsilyl groups during reactive steps .
Q. How do structural modifications (e.g., methoxy vs. methyl substituents) impact biological activity?
- Methodological Answer : Comparative studies on analogs show:
- Methoxy Groups : Enhance solubility and hydrogen-bonding capacity, improving interactions with enzyme active sites (e.g., kinase inhibitors) .
- Methyl Groups : Increase lipophilicity, affecting membrane permeability but potentially reducing aqueous solubility.
- Data Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial assays) may arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or serum protein binding. Standardize using PBS buffer and <1% DMSO .
- Cell Line Heterogeneity : Validate target specificity using CRISPR-edited cell lines.
- Structural Confirmation : Re-evaluate compound purity via HPLC and DSC (melting point ±2°C deviation indicates impurities) .
Q. How can computational methods predict hydrogen-bonding patterns in crystal packing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
